6-Bromo-4-methyl-3-phenylcoumarin chemical properties
6-Bromo-4-methyl-3-phenylcoumarin chemical properties
An In-Depth Technical Guide to 6-Bromo-4-methyl-3-phenylcoumarin: Physicochemical Profiling, Pharmacological Causality, and Synthesis
Executive Summary
The 3-phenylcoumarin scaffold is broadly recognized as a privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics[1]. Among its halogenated derivatives, 6-bromo-4-methyl-3-phenylcoumarin (CAS: 92796-40-2) stands out due to its unique electronic and steric properties. This whitepaper provides researchers and drug development professionals with an authoritative analysis of its physicochemical profile, its mechanistic role as a Monoamine Oxidase B (MAO-B) inhibitor, and a self-validating protocol for its chemical synthesis.
Physicochemical Profiling and Structural Logic
The pharmacological efficacy of 6-bromo-4-methyl-3-phenylcoumarin is intrinsically linked to its molecular architecture. The benzopyrone (coumarin) core provides a rigid, planar, and lipophilic foundation.
The strategic placement of functional groups dictates its behavior:
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C-6 Bromo Substitution: The bromine atom is highly lipophilic and electron-withdrawing. This modification significantly increases the molecule's ability to cross the blood-brain barrier (BBB), a critical requirement for neuropharmacological agents[2].
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C-4 Methyl Substitution: The methyl group at position 4 introduces steric hindrance that restricts the free rotation of the C-3 phenyl ring. This locks the molecule into a specific bioactive conformation, preventing steric clashes within target enzyme cavities.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of 6-bromo-4-methyl-3-phenylcoumarin required for analytical and formulation workflows[3][4].
| Property | Value |
| IUPAC Name | 6-bromo-4-methyl-3-phenyl-2H-chromen-2-one |
| CAS Registry Number | 92796-40-2 |
| Molecular Formula | C16H11BrO2 |
| Molecular Weight | 315.16 g/mol |
| Exact Mass | 313.99400 Da |
| Melting Point | 186 – 188 °C |
| Boiling Point | 454.1 °C (at 760 mmHg) |
| Density | 1.476 g/cm³ |
| Flash Point | 228.4 °C |
Mechanistic Pharmacology: Selective MAO-B Inhibition
Halogenated 3-phenylcoumarins have been extensively validated as potent, selective inhibitors of Monoamine Oxidase B (MAO-B)[1][2]. MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of neurotransmitters, primarily dopamine. In neurodegenerative disorders such as Parkinson's Disease, the overactivity of MAO-B leads to dopamine depletion and the generation of neurotoxic reactive oxygen species (ROS) like hydrogen peroxide (H2O2).
The Causality of Selectivity: The active site of MAO-B consists of a bipartite cavity (an entrance space and a substrate-binding space) separated by a gating residue (Ile-199). 6-Bromo-4-methyl-3-phenylcoumarin acts as a highly effective competitive inhibitor because its rigid, hydrophobic structure perfectly occupies this bipartite cavity. The C-6 bromine atom engages in favorable halogen bonding within the substrate cavity, while the C-4 methyl group ensures the 3-phenyl ring is oriented to bypass the Ile-199 gate without steric repulsion. This structural complementarity results in a binding affinity that is highly selective for MAO-B over the MAO-A isoform[2].
Mechanism of MAO-B inhibition by 6-bromo-4-methyl-3-phenylcoumarin.
Chemical Synthesis: The Perkin-Oglialoro Condensation
The synthesis of 6-bromo-4-methyl-3-phenylcoumarin is most efficiently achieved via the Perkin-Oglialoro condensation. This method relies on the reaction between an ortho-hydroxyacetophenone derivative and an arylacetic acid[5][6].
Causality Behind Experimental Choices:
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Substrates: 5-Bromo-2-hydroxyacetophenone provides the halogenated phenolic ring and the C-4 methyl precursor, while phenylacetic acid supplies the C-3 phenyl moiety[5].
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Reagents: Acetic anhydride acts dually as a solvent and a dehydrating agent to form the reactive mixed anhydride. Triethylamine (Et3N) is preferred over inorganic salts (like sodium acetate) because it maintains a homogeneous organic phase, accelerating the deprotonation of the phenylacetic acid alpha-carbon[6].
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Thermal Kinetics: The reaction requires sustained reflux (120°C) to overcome the high activation energy required for the final intramolecular lactonization step.
Step-by-Step Self-Validating Protocol
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Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxyacetophenone (1.0 equivalent) and phenylacetic acid (1.1 equivalents).
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Solvent and Base Addition: Under a continuous nitrogen atmosphere (to prevent oxidative degradation of the phenol), inject acetic anhydride (5.0 equivalents) followed by triethylamine (1.5 equivalents).
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Reflux and Cyclization: Attach a reflux condenser and heat the mixture in an oil bath at 120°C for 12 hours.
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Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the highly polar phenolic starting material indicates successful esterification and subsequent lactonization.
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Quenching and Precipitation: Remove the flask from the heat and allow it to cool to 60°C. Pour the mixture slowly into 200 mL of vigorously stirred crushed ice.
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Causality: Ice controls the exothermic hydrolysis of excess acetic anhydride into acetic acid. The highly hydrophobic coumarin product cannot remain solvated in the aqueous acidic medium and precipitates quantitatively.
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Filtration: Isolate the crude yellow/white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water to remove residual acetic acid and Et3N salts.
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Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool undisturbed to room temperature to yield pure crystalline 6-bromo-4-methyl-3-phenylcoumarin.
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Self-Validation Checkpoint 2: Conduct a melting point analysis. The crystals must melt sharply between 186°C and 188°C[4]. A depressed or broad melting range indicates incomplete cyclization or residual phenylacetic acid, necessitating a second recrystallization.
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Step-by-step synthesis workflow of 6-bromo-4-methyl-3-phenylcoumarin.
Analytical Characterization Standards
To ensure absolute scientific integrity before utilizing the synthesized compound in biological assays, the following spectral validations must be met:
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Mass Spectrometry (ESI-MS): The mass spectrum must exhibit a characteristic 1:1 isotopic doublet at m/z 313.99 and 315.99 [M+H]+, confirming the presence of the single bromine atom[3].
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Proton NMR (1H-NMR, CDCl3): The spectrum must show a distinct singlet integration for 3 protons at approximately
2.20 - 2.40 ppm, corresponding to the C-4 methyl group. The complete absence of a broad singlet past 9.0 ppm confirms that the phenolic -OH has been fully consumed in the lactone ring closure.
References
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[4] Flavonoids & Coumarins. INDOFINE Chemical Company, Inc. URL:[Link]
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[2] Matos, M. J., et al. New halogenated 3-phenylcoumarins as potent and selective MAO-B inhibitors. PubMed (NIH). URL:[Link]
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[1] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. MDPI. URL:[Link]
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[6] A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling. PMC (NIH). URL:[Link]
Sources
- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade | MDPI [mdpi.com]
- 2. New halogenated 3-phenylcoumarins as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. 5-Bromo-2-hydroxyacetophenone | 1450-75-5 [chemicalbook.com]
- 6. A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
